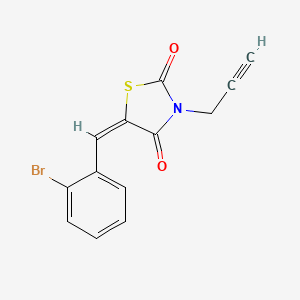
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione derivative that has gained attention in recent years due to its potential pharmacological properties. BBPT has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may also inhibit the growth of cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In addition, 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to have antioxidant properties in a study conducted by Li et al. (2019). However, the biochemical and physiological effects of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may also have antioxidant properties, which could be useful in studying oxidative stress. However, a limitation of using 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
Orientations Futures
There are several future directions for the study of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One future direction is to investigate the mechanism of action of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in more detail. Another future direction is to study the potential of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in vivo.
Méthodes De Synthèse
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step reaction process. The first step involves the preparation of 2-bromobenzaldehyde and 2-propyn-1-ol. The two compounds are then reacted together in the presence of a base to form 2-bromobenzylidene-2-propyn-1-ol. This intermediate is then reacted with thiosemicarbazide to form 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-cancer agent. In a study conducted by Liu et al. (2017), 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was also found to inhibit the growth of human colon cancer cells in a study conducted by Zhang et al. (2018).
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been studied for its potential as an anti-inflammatory agent. In a study conducted by Wang et al. (2019), 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was found to reduce inflammation in a mouse model of acute lung injury by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h1,3-6,8H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWEEUMOWZOFN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CC=C2Br)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CC=C2Br)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)
![N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915487.png)
![3-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915490.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)
![5-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5915499.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5915503.png)
![methyl 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5915506.png)
![ethyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5915524.png)
![methyl (2-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5915530.png)
![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5915570.png)
![2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915573.png)